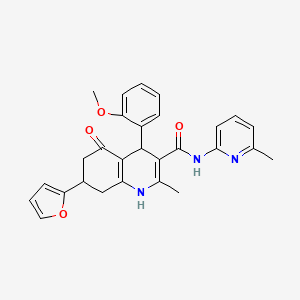![molecular formula C25H23N3O7S B4172976 4-[(4-nitrophenyl)thio]benzyl N-(4-methoxybenzoyl)glycylglycinate](/img/structure/B4172976.png)
4-[(4-nitrophenyl)thio]benzyl N-(4-methoxybenzoyl)glycylglycinate
Overview
Description
4-[(4-nitrophenyl)thio]benzyl N-(4-methoxybenzoyl)glycylglycinate, also known as NTB-Gly-Gly, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug delivery and imaging.
Mechanism of Action
The mechanism of action of 4-[(4-nitrophenyl)thio]benzyl N-(4-methoxybenzoyl)glycylglycinate involves the activation of the prodrug through enzymatic or stimuli-induced cleavage of the glycylglycine moiety. The resulting active compound can then exert its pharmacological or imaging effects. The specificity of the activation process allows for targeted drug delivery and imaging.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-nitrophenyl)thio]benzyl N-(4-methoxybenzoyl)glycylglycinate depend on the specific active compound generated upon activation. Studies have shown that the active compounds can exhibit various pharmacological effects such as anti-cancer, anti-inflammatory, and anti-viral activities. Additionally, the imaging properties of 4-[(4-nitrophenyl)thio]benzyl N-(4-methoxybenzoyl)glycylglycinate have been utilized in various preclinical and clinical imaging studies.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[(4-nitrophenyl)thio]benzyl N-(4-methoxybenzoyl)glycylglycinate in lab experiments include its specificity for targeted drug delivery and imaging, as well as its potential for multiple applications. However, the limitations include the complex synthesis method and the need for specific enzymes or stimuli for activation.
Future Directions
The potential applications of 4-[(4-nitrophenyl)thio]benzyl N-(4-methoxybenzoyl)glycylglycinate are vast, and future research directions include the development of more efficient synthesis methods, the identification of new enzymes or stimuli for activation, and the exploration of new therapeutic and imaging applications. Additionally, the use of 4-[(4-nitrophenyl)thio]benzyl N-(4-methoxybenzoyl)glycylglycinate in combination with other drugs or imaging agents may lead to synergistic effects and improved efficacy.
Conclusion:
In conclusion, 4-[(4-nitrophenyl)thio]benzyl N-(4-methoxybenzoyl)glycylglycinate is a promising compound with potential applications in drug delivery and imaging. Its specificity for targeted delivery and imaging, as well as its multiple potential applications, make it an attractive candidate for future research. However, further studies are needed to optimize its synthesis method, identify new activation methods, and explore its full therapeutic and imaging potential.
Scientific Research Applications
4-[(4-nitrophenyl)thio]benzyl N-(4-methoxybenzoyl)glycylglycinate has been extensively studied for its potential applications in drug delivery and imaging. The compound can be used as a prodrug, where it is converted into its active form in the presence of specific enzymes or stimuli. This property makes it an attractive candidate for targeted drug delivery. Additionally, 4-[(4-nitrophenyl)thio]benzyl N-(4-methoxybenzoyl)glycylglycinate can be used in imaging applications, where it can be conjugated to various imaging agents such as fluorescent dyes or radioactive isotopes.
properties
IUPAC Name |
[4-(4-nitrophenyl)sulfanylphenyl]methyl 2-[[2-[(4-methoxybenzoyl)amino]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O7S/c1-34-20-8-4-18(5-9-20)25(31)27-14-23(29)26-15-24(30)35-16-17-2-10-21(11-3-17)36-22-12-6-19(7-13-22)28(32)33/h2-13H,14-16H2,1H3,(H,26,29)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKHURDUGNFFTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-(4-hydroxy-3-methoxyphenyl)-8,11-dihydrobenzo[f]furo[3,4-b]quinolin-10(7H)-one](/img/structure/B4172893.png)
![N,N'-1,5-pentanediylbis(9-oxobicyclo[3.3.1]nonane-3-carboxamide)](/img/structure/B4172899.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4172902.png)
![N'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-phenylacetohydrazide](/img/structure/B4172906.png)
![7-[2-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4172911.png)

![N-cyclohexyl-N-methyl-3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4172933.png)
![N-(3,4-dichlorophenyl)-2-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4172937.png)

![N-[5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4172960.png)
![2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4172968.png)
![2-[(4-biphenylylmethyl)amino]ethanol hydrochloride](/img/structure/B4172981.png)

amino]benzamide](/img/structure/B4172999.png)